Ricolinostat

Catalog No.
S548554
CAS No.
1316214-52-4
M.F
C24H27N5O3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricolinostat

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Description

The exact mass of the compound Ricolinostat is 433.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histone Deacetylase (HDAC) Inhibition

Ricolinostat functions as a selective inhibitor of Histone Deacetylases (HDACs) [1]. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Histones are the spools around which DNA is tightly wrapped in the nucleus. Acetylation of histones loosens the DNA packaging, making it more accessible for cellular processes like gene expression. By inhibiting HDACs, ricolinostat promotes histone acetylation, leading to increased gene expression [2]. This ability to modulate gene expression makes ricolinostat a valuable tool for researchers studying gene regulation and its role in various biological processes.

[1] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()[2] Epigenetic Therapy with Histone Deacetylase Inhibitors: From Cancer to Neurodegenerative Disorders ()

Cancer Research

One of the most actively explored areas of ricolinostat research is cancer. Studies have shown that ricolinostat can induce cell death in cancer cells by promoting various anti-cancer mechanisms [3]. Researchers are investigating its potential as a therapeutic agent, either alone or in combination with other drugs, for various cancers, including multiple myeloma, breast cancer, and prostate cancer [4, 5].

[3] Novel Cancer Treatments based on Autophagy Modulation ()[4] Clinical Therapeutic Development Against Cancers Resistant to Conventional Therapy ()[5] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()

Other Research Applications

Beyond cancer research, ricolinostat also finds applications in other areas of scientific research. These include:

  • Understanding the role of epigenetics in various diseases, such as neurodegenerative disorders and autoimmune diseases.
  • Studying stem cell differentiation and development.
  • Investigating the mechanisms of memory and learning.

Ricolinostat, also known as ACY-1215, is a first-in-class selective inhibitor of histone deacetylase 6 (HDAC6). This compound is notable for its ability to modulate the acetylation status of non-histone proteins, particularly α-tubulin, which plays a crucial role in microtubule dynamics and stability. By inhibiting HDAC6, ricolinostat promotes the accumulation of acetylated α-tubulin, leading to enhanced microtubule stability and subsequent effects on cell cycle progression and apoptosis in various cancer cell lines .

Ricolinostat's anti-cancer activity is believed to be multifaceted. Inhibiting HDAC6 can lead to:

  • Increased expression of tumor suppressor genes: HDAC6 can suppress the expression of genes that control cell growth and survival. By inhibiting HDAC6, Ricolinostat may promote the expression of these genes, leading to tumor cell death [].
  • Induction of autophagy: Autophagy is a cellular process that breaks down and recycles damaged components. Ricolinostat can trigger autophagy in cancer cells, contributing to their death [].
  • Modulation of the immune system: HDAC6 inhibition by Ricolinostat can enhance the anti-tumor activity of immune cells, such as natural killer (NK) cells.

Clinical trials investigating Ricolinostat for cancer treatment are ongoing. Preclinical studies suggest tolerable side effects, with fatigue and thrombocytopenia (low platelet count) being the most common []. However, more data is needed from ongoing clinical trials to fully understand the safety profile of Ricolinostat.

Ricolinostat functions primarily through the inhibition of HDAC6, which is involved in the deacetylation of lysine residues on proteins. The mechanism of action involves the binding of ricolinostat to the active site of HDAC6, preventing it from removing acetyl groups from its substrates. This inhibition results in increased levels of acetylated proteins, particularly histones and non-histone proteins like α-tubulin. The chemical structure of ricolinostat allows it to selectively target HDAC6 without significantly affecting other HDAC isoforms, making it a valuable tool in cancer therapy .

The synthesis of ricolinostat involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods for synthesizing selective HDAC inhibitors often involve:

  • Formation of an aromatic core: This may involve coupling reactions or cyclization processes.
  • Introduction of functional groups: Specific substituents are added to enhance selectivity for HDAC6.
  • Final purification: Techniques such as crystallization or chromatography are employed to isolate pure ricolinostat.

Research into its synthesis continues to evolve, focusing on improving yield and purity while reducing environmental impact .

Ricolinostat has primarily been investigated for its applications in oncology, particularly in treating hematological malignancies like multiple myeloma and lymphomas. Its ability to enhance the efficacy of proteasome inhibitors makes it an attractive candidate for combination therapies. Clinical trials have explored its use both as a monotherapy and in combination with other agents such as bendamustine and ibrutinib . Beyond cancer treatment, there is potential for ricolinostat's applications in neurodegenerative diseases due to its effects on protein homeostasis.

Interaction studies have demonstrated that ricolinostat can enhance the cytotoxic effects of other anticancer drugs through various mechanisms:

  • Synergistic effects: When combined with bendamustine, ricolinostat significantly increases apoptosis rates compared to either drug alone by modulating pathways involved in cell survival and death .
  • Mechanisms of resistance: Research has also focused on understanding how resistance to ricolinostat can develop in cancer cells, revealing alterations in gene expression that may confer survival advantages .

These studies underscore the importance of understanding drug interactions when developing effective cancer treatments.

Ricolinostat shares similarities with other selective HDAC inhibitors but is unique due to its specific targeting of HDAC6. Here are some comparable compounds:

Compound NameTargeted HDACUnique Features
CitarinostatHDAC6Second-generation inhibitor with improved selectivity
PanobinostatPan-HDACBroad-spectrum inhibitor used primarily for multiple myeloma
VorinostatPan-HDACFirst approved HDAC inhibitor for cutaneous T-cell lymphoma
BelinostatPan-HDACApproved for peripheral T-cell lymphoma treatment

Ricolinostat's selectivity for HDAC6 allows it to minimize off-target effects associated with pan-HDAC inhibitors, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

433.21138974 g/mol

Monoisotopic Mass

433.21138974 g/mol

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WKT909C62B

Wikipedia

Ricolinostat

Dates

Modify: 2023-08-15
1: Amengual JE, Johannet P, Lombardo M, Zullo K, Hoehn D, Bhagat G, Scotto L, Jirau-Serrano X, Radeski D, Heinen J, Jiang H, Cremers S, Zhang Y, Jones S, O'Connor OA. Dual Targeting of Protein Degradation Pathways with the Selective HDAC6 Inhibitor ACY-1215 and Bortezomib Is Synergistic in Lymphoma. Clin Cancer Res. 2015 Oct 15;21(20):4663-75. doi: 10.1158/1078-0432.CCR-14-3068. PubMed PMID: 26116270; PubMed Central PMCID: PMC4609274.
2: Mishima Y, Santo L, Eda H, Cirstea D, Nemani N, Yee AJ, O'Donnell E, Selig MK, Quayle SN, Arastu-Kapur S, Kirk C, Boise LH, Jones SS, Raje N. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death. Br J Haematol. 2015 May;169(3):423-34. doi: 10.1111/bjh.13315. PubMed PMID: 25709080.
3: Santo L, Hideshima T, Kung AL, Tseng JC, Tamang D, Yang M, Jarpe M, van Duzer JH, Mazitschek R, Ogier WC, Cirstea D, Rodig S, Eda H, Scullen T, Canavese M, Bradner J, Anderson KC, Jones SS, Raje N. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012 Mar 15;119(11):2579-89. doi: 10.1182/blood-2011-10-387365. PubMed PMID: 22262760; PubMed Central PMCID: PMC3337713.
4: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
5: Peng U, Wang Z, Pei S, Ou Y, Hu P, Liu W, Song J. ACY-1215 accelerates vemurafenib induced cell death of BRAF-mutant melanoma cells via induction of ER stress and inhibition of ERK activation. Oncol Rep. 2017 Feb;37(2):1270-1276. doi: 10.3892/or.2016.5340. PubMed PMID: 28035401.
6: Tsuji G, Okiyama N, Villarroel VA, Katz SI. Histone deacetylase 6 inhibition impairs effector CD8 T-cell functions during skin inflammation. J Allergy Clin Immunol. 2015 May;135(5):1228-39. doi: 10.1016/j.jaci.2014.10.002. PubMed PMID: 25458911; PubMed Central PMCID: PMC4426217.
7: Gradilone SA, Habringer S, Masyuk TV, Howard BN, Masyuk AI, Larusso NF. HDAC6 is overexpressed in cystic cholangiocytes and its inhibition reduces cystogenesis. Am J Pathol. 2014 Mar;184(3):600-8. doi: 10.1016/j.ajpath.2013.11.027. PubMed PMID: 24434010; PubMed Central PMCID: PMC3936326.
8: Li S, Liu X, Chen X, Zhang L, Wang X. Histone deacetylase 6 promotes growth of glioblastoma through inhibition of SMAD2 signaling. Tumour Biol. 2015 Dec;36(12):9661-5. doi: 10.1007/s13277-015-3747-x. PubMed PMID: 26150340.
9: Amengual JE, Prabhu SA, Lombardo M, Zullo KM, Johannet PM, Gonzalez Y, Scotto L, Jirau-Serrano X, Wei Y, Duong JK, Nandakumar R, Cremers S, Verma A, Elemento O, O'Connor OA. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib. Clin Cancer Res. 2016 Dec 19. pii: clincanres.2022.2016. [Epub ahead of print] PubMed PMID: 27993968.
10: Benoy V, Vanden Berghe P, Jarpe M, Van Damme P, Robberecht W, Van Den Bosch L. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease. Neurotherapeutics. 2016 Dec 12. [Epub ahead of print] PubMed PMID: 27957719.
11: Dasmahapatra G, Patel H, Friedberg J, Quayle SN, Jones SS, Grant S. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells. Mol Cancer Ther. 2014 Dec;13(12):2886-97. doi: 10.1158/1535-7163.MCT-14-0220. PubMed PMID: 25239935; PubMed Central PMCID: PMC4304772.
12: Yang Z, Wang T, Wang F, Niu T, Liu Z, Chen X, Long C, Tang M, Cao D, Wang X, Xiang W, Yi Y, Ma L, You J, Chen L. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70. doi: 10.1021/acs.jmedchem.5b01342. PubMed PMID: 26443078.
13: Mithraprabhu S, Khong T, Jones SS, Spencer A. Histone deacetylase (HDAC) inhibitors as single agents induce multiple myeloma cell death principally through the inhibition of class I HDAC. Br J Haematol. 2013 Aug;162(4):559-62. doi: 10.1111/bjh.12388. PubMed PMID: 23692150.
14: Huang P, Almeciga-Pinto I, Jarpe M, van Duzer JH, Mazitschek R, Yang M, Jones SS, Quayle SN. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models. Oncotarget. 2016 Dec 1. doi: 10.18632/oncotarget.13738. [Epub ahead of print] PubMed PMID: 27926524.
15: Yee AJ, Bensinger WI, Supko JG, Voorhees PM, Berdeja JG, Richardson PG, Libby EN, Wallace EE, Birrer NE, Burke JN, Tamang DL, Yang M, Jones SS, Wheeler CA, Markelewicz RJ, Raje NS. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial. Lancet Oncol. 2016 Nov;17(11):1569-1578. doi: 10.1016/S1470-2045(16)30375-8. PubMed PMID: 27646843.

Explore Compound Types